(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Overview
Description
(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol is a related substance found in gentamycin sulfate, a broad-spectrum, water-soluble antibiotic belonging to the aminoglycoside group. Gentamycin is used to treat serious infections caused by gram-negative bacteria. The impurity is formed during the manufacturing process and needs to be routinely investigated and controlled in commercial products to ensure drug safety and efficacy .
Scientific Research Applications
(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol is primarily studied in the context of ensuring the purity and efficacy of gentamycin sulfate. It is crucial in the pharmaceutical industry for quality control and regulatory compliance. The impurity analysis helps in understanding the stability and degradation pathways of gentamycin, which is essential for developing safe and effective antibiotic formulations .
Mechanism of Action
Target of Action
Gentamicin B1, a minor component of the gentamicin complex, is an aminoglycoside antibiotic that primarily targets bacterial ribosomes . It is effective against both gram-positive and gram-negative organisms, particularly useful for the treatment of severe gram-negative infections .
Mode of Action
Gentamicin B1 operates by binding irreversibly to the bacterial ribosome’s 30S subunit . This binding disrupts the ability of the bacteria to synthesize proteins, leading to bacterial death . It’s also found to induce readthrough of premature termination codons (PTCs), enabling the synthesis of full-length proteins .
Biochemical Pathways
Gentamicin B1 affects the protein biosynthesis pathway in bacteria. By binding to the 30S subunit of the bacterial ribosome, it inhibits protein synthesis, leading to bacterial death . In addition, it has been found to have PTC readthrough activity, affecting the translational machinery and enabling the synthesis of full-length proteins in cases of nonsense mutations .
Pharmacokinetics
The pharmacokinetics of gentamicin B1 is similar to that of other aminoglycosides. It is poorly absorbed orally, so it is often administered intravenously . It is primarily excreted unchanged by the kidneys, and its half-life is about 2 hours . The optimal starting dose of gentamicin is 7 mg/kg based on total body weight .
Result of Action
The primary result of gentamicin B1’s action is the death of the bacteria it targets. By inhibiting protein synthesis, it prevents the bacteria from carrying out essential functions, leading to their death . Additionally, in cases of nonsense mutations, gentamicin B1 can enable the synthesis of full-length, functional proteins, potentially ameliorating the effects of these mutations .
Action Environment
The action of gentamicin B1 can be influenced by various environmental factors. For instance, the presence of other antibiotics such as beta-lactams can enhance its activity due to a synergistic effect . Furthermore, the production of gentamicin B1 can be influenced by the growth medium used for the producing bacteria, with certain sugars and oils found to increase production . Lastly, sub-inhibitory concentrations of gentamicin B1 can induce resistance mechanisms in bacteria .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Gentamicin B1 is a potent inducer of premature termination codon (PTC) readthrough, a process that allows the ribosome to bypass stop codons and continue translation . This property of Gentamicin B1 is crucial in the suppression of nonsense mutations, which underlie about 10% of rare genetic disease cases .
Cellular Effects
Gentamicin B1 has been shown to induce readthrough at all three nonsense codons in cultured cancer cells with TP53 mutations . This suggests that Gentamicin B1 can influence gene expression and cellular metabolism by allowing the production of full-length proteins from genes with nonsense mutations .
Molecular Mechanism
The molecular mechanism of Gentamicin B1 involves its interaction with the ribosome. Molecular dynamics simulations reveal the importance of ring I of Gentamicin B1 in establishing a ribosome configuration that permits pairing of a near-cognate complex at a PTC .
Temporal Effects in Laboratory Settings
The effects of Gentamicin B1 on PTC readthrough have been observed to vary in different laboratory settings . The B1 content of pharmaceutical gentamicin is highly variable, and major gentamicins suppress the PTC readthrough activity of B1 .
Metabolic Pathways
Aminoglycosides, the class of antibiotics that Gentamicin B1 belongs to, are known to inhibit microbial protein synthesis .
Transport and Distribution
Aminoglycosides are known to be water-soluble and are typically distributed throughout the body after administration .
Subcellular Localization
Aminoglycosides are known to bind to 16S ribosomal RNA, suggesting that they localize to the ribosome within cells .
Preparation Methods
Gentamycin and its impurities, including (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol, are typically produced through a fermentation process. The main constituents of gentamycin are gentamycin C1, C1a, C2, C2a, and C2b. During the fermentation process, other related substances such as sisomicin, garamine, gentamycin B1, and 2-deoxystreptamine are formed in small amounts . The analysis of gentamycin sulfate and its impurities is often performed using ion-pairing reversed-phase liquid chromatography paired with electrochemical detection .
Chemical Reactions Analysis
(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol, like other aminoglycosides, undergoes various chemical reactions. These include:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reducing agents like sodium borohydride.
Comparison with Similar Compounds
(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol is similar to other aminoglycoside antibiotics such as sisomicin, garamine, and gentamycin B1. These compounds share a similar mechanism of action and are produced through similar fermentation processes. the specific structure and antimicrobial potency of each compound can vary, making this compound unique in its specific interactions and effects .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O10/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCLPPNEPBAKRL-FGMXNJDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36889-16-4 | |
Record name | Gentamicin B1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36889-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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